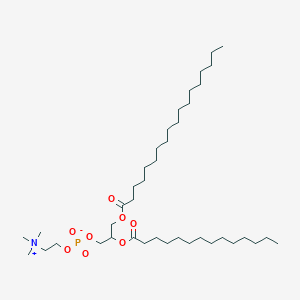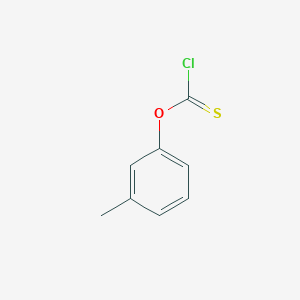
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:
Formation of the Carbon Backbone: This involves the construction of the icosa-4,16-dien-1,19-diyne skeleton through reactions such as alkyne coupling and olefin metathesis.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 3R and 18S positions is crucial. This may involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties, such as high-strength polymers.
Mecanismo De Acción
The mechanism of action of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol involves its interaction with various molecular targets. The compound’s hydroxyl groups and multiple bonds allow it to participate in a range of biochemical reactions. For example, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4E,16E,18S)-4,16-Eicosadiene-1,19-diyne-3,18-diol: Similar structure but different stereochemistry.
(3R,4E,16E,18R)-Icosa-4,16-diene-1,19-diyne-3,18-diol: Similar structure with different stereochemistry at the 18th position.
Uniqueness
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is unique due to its specific stereochemistry and the presence of both double and triple bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
9025-13-2 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
icosa-4,16-dien-1,19-diyne-3,18-diol |
InChI |
InChI=1S/C20H30O2/c1-3-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)4-2/h1-2,15-22H,5-14H2 |
Clave InChI |
JVVMUHJDTNMVHZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C=CCCCCCCCCCCC=CC(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



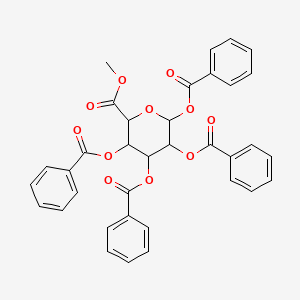
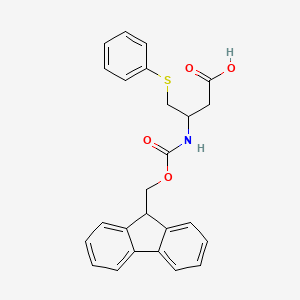
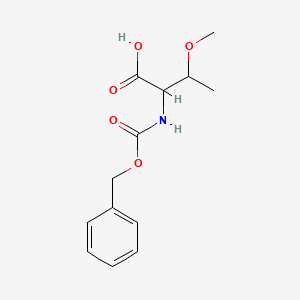
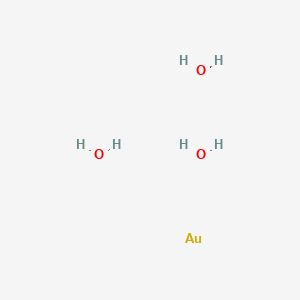
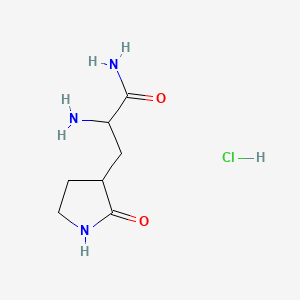

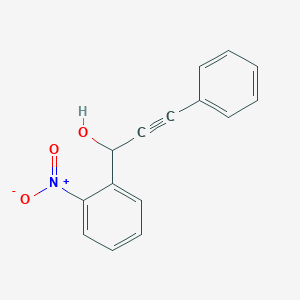
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
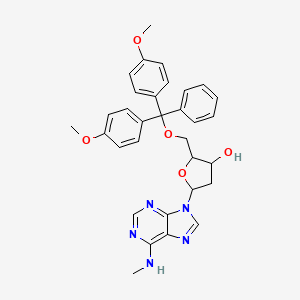
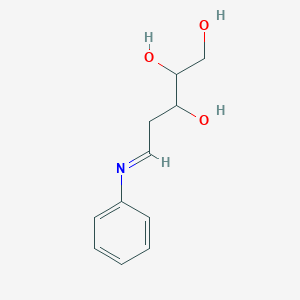
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
